2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
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Overview
Description
2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and industrial chemistry This compound features a unique structure that combines a pyridine ring with a triazine ring, making it a valuable scaffold for the development of bioactive molecules
Mechanism of Action
Target of Action
It’s known that 1,3,5-triazine derivatives, which this compound is a part of, exhibit a wide range of biological activities such as antimalarial, antimicrobial, anti-cancer, and anti-viral activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that triazine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad biological activities of triazine derivatives, it’s likely that multiple pathways could be affected .
Result of Action
Given the broad biological activities of triazine derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one can be achieved through various methods. One efficient approach involves the use of microwave-assisted sequential one-pot synthesis. This method combines the advantages of microwave heating with sequential reactions, leading to high yields and reduced reaction times . The general procedure includes the reaction of appropriate starting materials under microwave irradiation, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted triazines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-6-nitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one: Known for its antiviral properties.
1,3,5-Triazine derivatives: Widely studied for their diverse biological activities.
Uniqueness
2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one stands out due to its unique combination of a pyridine and triazine ring, along with the presence of a methylsulfanyl group. This structure imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-13-7-9-6-4-2-3-5-11(6)8(12)10-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEOCYDPKMSQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)N2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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